

Benzyl 3-Hydroxyphenylacetate: A Technical Guide for Synthetic and Medicinal Chemists

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Compound of Interest

Compound Name: **Benzyl 3-hydroxyphenylacetate**

Cat. No.: **B1277242**

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An In-depth Examination of its Synthesis, Characterization, and Application as a Versatile Synthetic Intermediate

Executive Summary

Benzyl 3-hydroxyphenylacetate is a phenolic ester of significant interest in the fields of organic synthesis and drug discovery. Its molecular structure combines a benzyl ester, a common protecting group and pharmacophore, with a 3-hydroxyphenylacetate core, a motif found in numerous natural products and bioactive molecules. This guide provides a comprehensive technical overview of its fundamental properties, a detailed, field-proven protocol for its synthesis via Fischer-Speier esterification, a thorough characterization profile based on spectroscopic data, and insights into its applications as a strategic intermediate in the synthesis of complex chemical entities.

Core Molecular and Physical Properties

Benzyl 3-hydroxyphenylacetate is characterized by the molecular formula $C_{15}H_{14}O_3$ and a molecular weight of 242.27 g/mol .^{[1][2]} Understanding its core properties is the foundational step for its effective use in a research setting. These key identifiers and physical characteristics are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₁₄ O ₃	[1]
Molecular Weight	242.27 g/mol	[1]
CAS Number	295320-25-1	[1]
IUPAC Name	benzyl 2-(3-hydroxyphenyl)acetate	[1]
Appearance	Cream to pale brown powder	[3]
Melting Point	76.5 - 82.5 °C	[3]

Synthesis Protocol: Acid-Catalyzed Esterification

The most direct and widely applicable method for synthesizing **Benzyl 3-hydroxyphenylacetate** is the Fischer-Speier esterification.[\[4\]](#) This classic reaction involves the acid-catalyzed condensation of a carboxylic acid (3-hydroxyphenylacetic acid) with an alcohol (benzyl alcohol). The equilibrium-driven nature of the reaction necessitates strategic choices to ensure high conversion to the desired ester.

Rationale Behind Experimental Design

The protocol described below employs an excess of benzyl alcohol to shift the reaction equilibrium towards the product, following Le Châtelier's principle. Concentrated sulfuric acid is used as the catalyst due to its efficacy and cost-effectiveness. Toluene is used as the reaction solvent to facilitate the removal of water via azeotropic distillation with a Dean-Stark apparatus, another critical step to drive the reaction to completion. The subsequent workup procedure is designed to systematically remove the acid catalyst, unreacted carboxylic acid, and excess alcohol, yielding the crude product for final purification.

Detailed Experimental Protocol

Materials:

- 3-Hydroxyphenylacetic acid (1.0 eq)
- Benzyl alcohol (1.5 eq)

- Toluene (approx. 2 mL per mmol of carboxylic acid)
- Concentrated Sulfuric Acid (H_2SO_4 , catalytic amount, ~2-3 mol%)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Hexanes

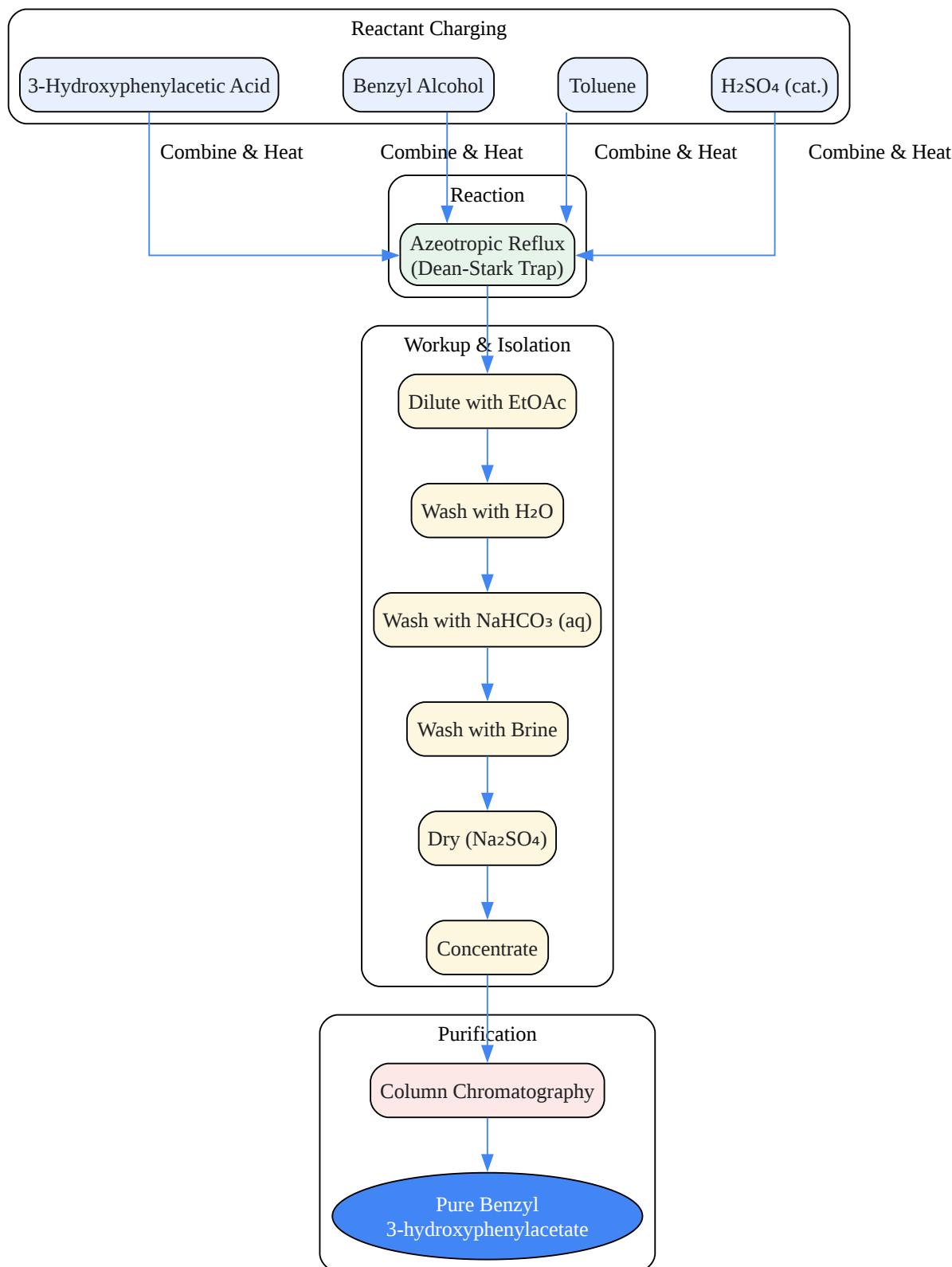
Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle with magnetic stirring
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyphenylacetic acid, benzyl alcohol, and toluene.
- Catalyst Addition: While stirring, carefully add the catalytic amount of concentrated sulfuric acid to the mixture.

- Azeotropic Reflux: Assemble the Dean-Stark apparatus and reflux condenser onto the flask. Heat the mixture to a vigorous reflux. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue the reflux until no more water is observed to be collecting (typically 3-5 hours).
- Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate.
- Aqueous Workup: Transfer the organic mixture to a separatory funnel. Wash sequentially with:
 - Water (2x)
 - Saturated aqueous sodium bicarbonate solution (2x, until effervescence ceases) to remove unreacted 3-hydroxyphenylacetic acid and the H_2SO_4 catalyst.
 - Brine (1x)
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 . Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure **Benzyl 3-hydroxyphenylacetate**.



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Caption: Workflow for the synthesis of **Benzyl 3-hydroxyphenylacetate**.

Spectroscopic Characterization Profile

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following tables outline the expected spectroscopic data for **Benzyl 3-hydroxyphenylacetate** based on analysis of its structural motifs and data from analogous compounds.^{[5][6][7]}

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550 - 3200	Strong, Broad	O-H stretch (phenolic hydroxyl)
3100 - 3000	Medium	C-H stretch (aromatic)
2980 - 2850	Medium	C-H stretch (aliphatic, -CH ₂ -)
1750 - 1735	Strong, Sharp	C=O stretch (ester carbonyl)
1600 - 1450	Medium	C=C stretch (aromatic rings)
1300 - 1000	Strong	C-O stretch (ester and phenol)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Chemical shifts are predicted for a CDCl₃ solvent.

¹H NMR Spectroscopy (Predicted):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.40 - 7.25	m	5H	Ar-H (Benzyl ester)
~ 7.20	t	1H	Ar-H (Hydroxyphenyl)
~ 6.85 - 6.70	m	3H	Ar-H (Hydroxyphenyl)
~ 5.50	s (broad)	1H	Ar-OH
5.15	s	2H	O-CH ₂ -Ph

| 3.65 | s | 2H | Ar-CH₂-C=O |

¹³C NMR Spectroscopy (Predicted):

Chemical Shift (δ , ppm)	Assignment
~ 172.0	C=O (Ester carbonyl)
~ 156.0	Ar-C-OH (Hydroxyphenyl)
~ 135.5	Quaternary Ar-C (Benzyl ester)
~ 135.0	Quaternary Ar-C (Hydroxyphenyl)
~ 129.8	Ar-CH (Hydroxyphenyl)
~ 128.6	Ar-CH (Benzyl ester)
~ 128.3	Ar-CH (Benzyl ester)
~ 120.8	Ar-CH (Hydroxyphenyl)
~ 115.9	Ar-CH (Hydroxyphenyl)
~ 114.0	Ar-CH (Hydroxyphenyl)
~ 67.0	O-CH ₂ -Ph

| ~ 41.0 | Ar-CH₂-C=O |

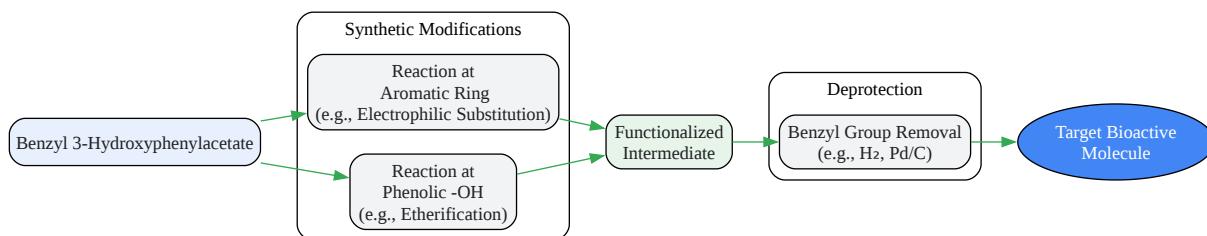
Applications in Drug Development and Organic Synthesis

The structural features of **Benzyl 3-hydroxyphenylacetate** make it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical sector.

Role as a Synthetic Intermediate

The benzyl group serves as an excellent protecting group for the carboxylic acid, which can be readily removed under mild hydrogenolysis conditions. This allows for selective reactions at the phenolic hydroxyl group or the aromatic ring before revealing the carboxylic acid for further elaboration.

Furthermore, **Benzyl 3-hydroxyphenylacetate** and its isomers are used as reagents and intermediates in the synthesis of bioactive compounds. For instance, the related isomer, Benzyl (4-hydroxyphenyl)acetate, is documented as an intermediate in the preparation of Camostat metabolites, which are relevant in studying serine protease inhibitors.^[3] More directly, Benzyl 2-(3-hydroxyphenyl)acetate has been cited as a reagent in the synthesis of Nahlsken, a selective inhibitor of human α -N-acetylgalactosaminidase.^[4] This highlights its utility in creating targeted therapeutic agents. The hydroxyphenylacetic acid core is a known structural motif in various classes of drugs, and the ability to introduce it in a protected form is of high strategic value.^[8]



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Caption: Synthetic utility of **Benzyl 3-hydroxyphenylacetate**.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of **Benzyl 3-hydroxyphenylacetate** is imperative. The following information is based on the Safety Data Sheet (SDS) provided by suppliers.[\[5\]](#)

- Hazard Identification: While not classified as acutely toxic, it should be handled with care. Avoid inhalation of dust, and prevent contact with skin and eyes.
- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
- First Aid Measures:
 - Skin Contact: Wash off with soap and plenty of water.
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
 - Inhalation: Move the person into fresh air.
 - Ingestion: Rinse mouth with water. Do NOT induce vomiting.
- Storage: Store in a tightly closed container in a dry and well-ventilated place.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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